2-Methoxyacridine-9-carbaldehyde
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Overview
Description
2-Methoxyacridine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C15H11NO2. It is a derivative of acridine, a structure known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a methoxy group at the second position and an aldehyde group at the ninth position on the acridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacridine-9-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with acridine, which undergoes a series of reactions to introduce the methoxy and aldehyde groups.
Formylation: The aldehyde group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) or other formylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyacridine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Methoxyacridine-9-carboxylic acid.
Reduction: 2-Methoxyacridine-9-methanol.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyacridine-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: It serves as a fluorescent probe due to its ability to intercalate with DNA, making it useful in studying nucleic acid structures and functions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of optical sensors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxyacridine-9-carbaldehyde primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy and aldehyde groups enhance its binding affinity and specificity towards DNA.
Comparison with Similar Compounds
Acridine-9-carbaldehyde: Lacks the methoxy group, making it less hydrophobic and potentially altering its interaction with biological targets.
2-Methoxyacridine: Lacks the aldehyde group, which may reduce its ability to form covalent bonds with nucleophiles.
9-Aminoacridine: Contains an amino group instead of an aldehyde, which significantly changes its chemical reactivity and biological activity.
Uniqueness: 2-Methoxyacridine-9-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and biological activities. Its ability to intercalate with DNA and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
113965-30-3 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-methoxyacridine-9-carbaldehyde |
InChI |
InChI=1S/C15H11NO2/c1-18-10-6-7-15-12(8-10)13(9-17)11-4-2-3-5-14(11)16-15/h2-9H,1H3 |
InChI Key |
LZUAXZUQMTVUGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C=O |
Origin of Product |
United States |
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